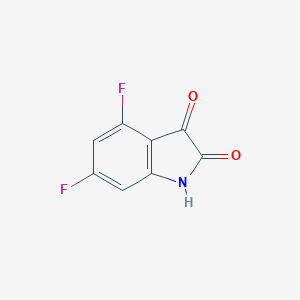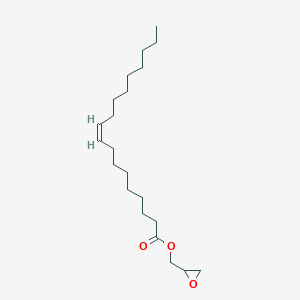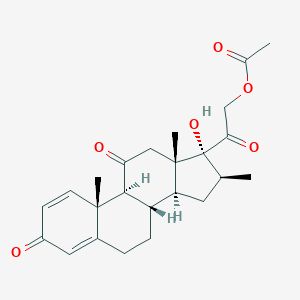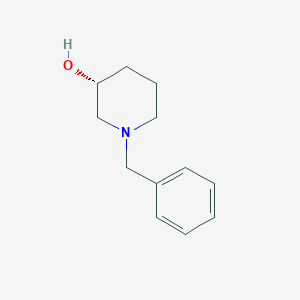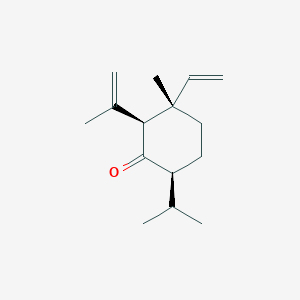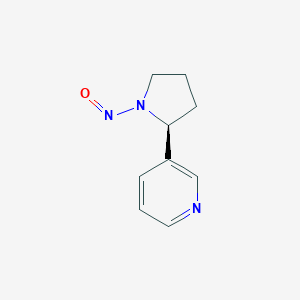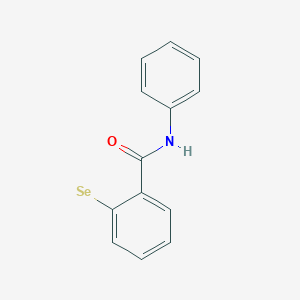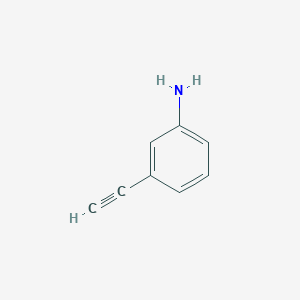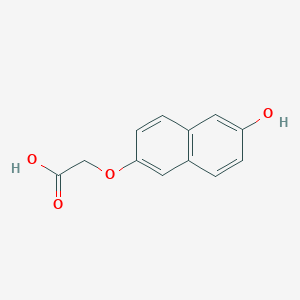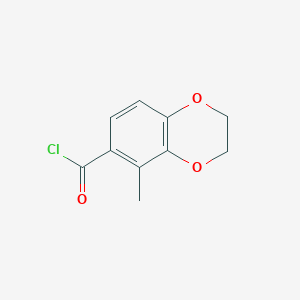
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, also known as MMDBC, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is not yet fully understood. However, it has been proposed that 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride may exert its antitumor activity by inducing apoptosis in cancer cells. Additionally, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical And Physiological Effects
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in lab experiments is its relatively simple synthesis method. Additionally, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for further investigation. However, one limitation of using 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in lab experiments is its relatively low solubility in water, which may make it difficult to use in certain assays.
Future Directions
There are several potential future directions for the study of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride. One area of interest is the development of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride derivatives with improved solubility and pharmacokinetic properties. Additionally, further investigation into the mechanism of action of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride may lead to the development of more potent and selective antitumor and anti-inflammatory agents. Finally, the potential use of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in the development of new materials with unique properties is an area of interest that warrants further investigation.
Conclusion:
In conclusion, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is a promising compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its antitumor, anti-inflammatory, antibacterial, and antioxidant activity make it a promising candidate for further investigation. While there are limitations to using 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in lab experiments, its relatively simple synthesis method and potent biological activity make it a valuable tool for scientific research.
Synthesis Methods
The synthesis of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride involves the reaction of 5-methyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride. This reaction results in the formation of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride as a white solid. The purity of the compound can be confirmed using various analytical techniques, including NMR and mass spectrometry.
Scientific Research Applications
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including MCF-7, HepG2, and A549. Additionally, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
properties
CAS RN |
143809-23-8 |
|---|---|
Product Name |
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride |
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3 |
InChI Key |
MBNXDUVKJWVZOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCCO2)C(=O)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)C(=O)Cl |
synonyms |
1,4-Benzodioxin-6-carbonyl chloride, 2,3-dihydro-5-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



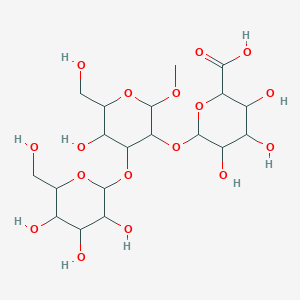
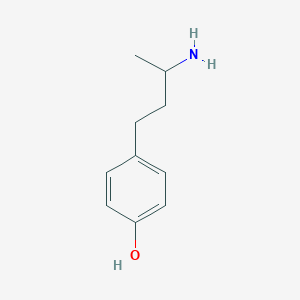
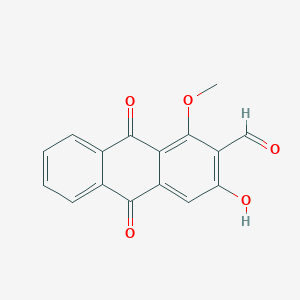
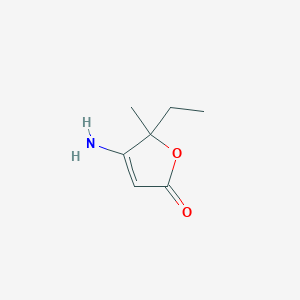
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)
